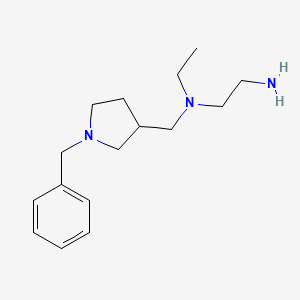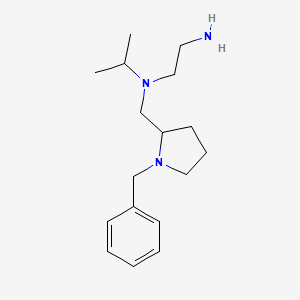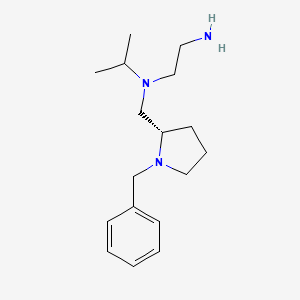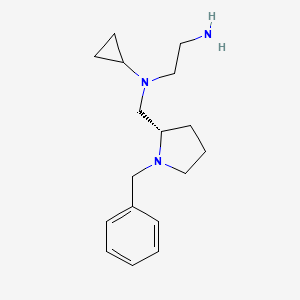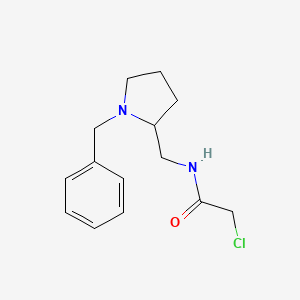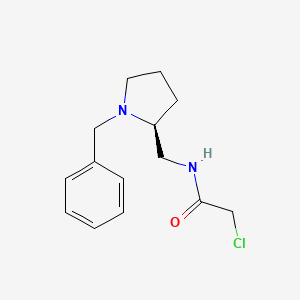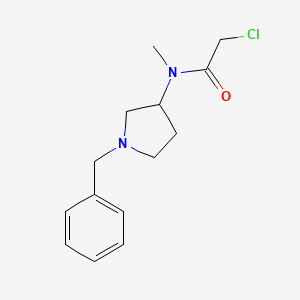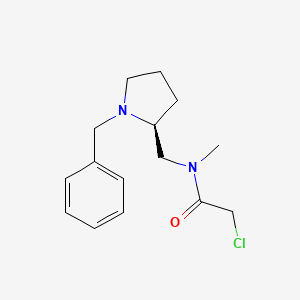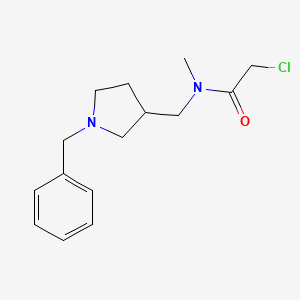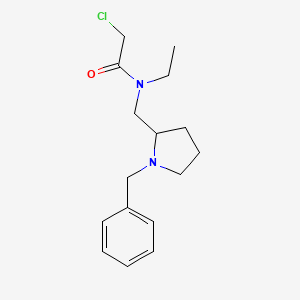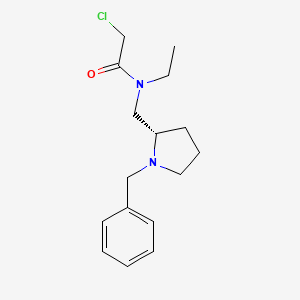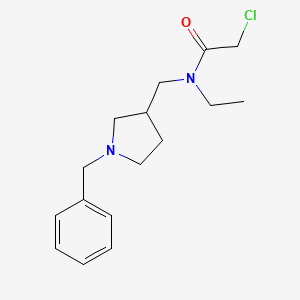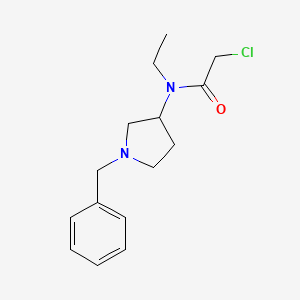
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with a chloro and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves the reaction of 1-benzyl-pyrrolidin-3-amine with 2-chloro-N-ethyl-acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced at the chloro group to form the corresponding ethyl-acetamide derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Ethyl-acetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of neurotransmitter pathways.
Medicine: Explored for its potential therapeutic effects, including neuroleptic activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially acting on receptors or enzymes involved in neurotransmission. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interact with similar targets as other benzyl-pyrrolidine derivatives .
Comparaison Avec Des Composés Similaires
- N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
- N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
Comparison: N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its cyclopropyl and methyl analogs, the ethyl group may confer different pharmacokinetic properties, such as solubility and metabolic stability .
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloro-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWWUINMIDAMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
